Sodium (2-(dimethylamino)ethyl)carbamodithioate
Description
Chemical Identity and Nomenclature
Sodium (2-(dimethylamino)ethyl)carbamodithioate is a specialized organosulfur compound with the molecular formula C₅H₁₁N₂NaS₂ and a molecular weight of 186.28 g/mol . Its IUPAC name, This compound , reflects its structural features: a carbamodithioate core (-N-C(=S)-S⁻) linked to a 2-(dimethylamino)ethyl group and a sodium counterion. The compound’s SMILES representation is CN(CCNC(=S)[S-])C.[Na+] , highlighting the dimethylaminoethyl chain and the dithiocarbamate moiety.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2088499-23-2 |
| Molecular Formula | C₅H₁₁N₂NaS₂ |
| Molecular Weight | 186.28 g/mol |
| SMILES | CN(CCNC(=S)[S-])C.[Na+] |
| Synonyms | Sodium dimethylaminoethyl dithiocarbamate; AR01DU1P |
The compound is classified as a dithiocarbamate salt , distinguished by its tertiary amine substituent, which influences its solubility and reactivity.
Historical Development of Dithiocarbamate Chemistry
Dithiocarbamates emerged as a significant chemical class in the mid-20th century, with the first commercial fungicide, tetramethylthiuram disulfide , introduced in 1949. These compounds were initially valued for their broad-spectrum biocidal properties and cost-effective synthesis via the reaction of amines with carbon disulfide under alkaline conditions. This compound represents a specialized derivative developed to enhance metal-chelating capabilities and solubility in aqueous systems.
The synthesis of this compound follows a classic dithiocarbamate formation pathway:
$$
\text{N,N-dimethylethylenediamine} + \text{CS}2 + \text{NaOH} \rightarrow \text{C₅H₁₁N₂NaS₂} + \text{H}2\text{O}
$$
This method, optimized for industrial production, ensures high yields and purity by controlling stoichiometry and reaction temperature.
Position Within Organosulfur Compound Classifications
Organosulfur compounds are categorized by functional groups containing sulfur. This compound belongs to the dithiocarbamate subclass, characterized by the R₂N–C(=S)–S⁻ structure. Dithiocarbamates are further divided into monomeric (e.g., sodium dimethyldithiocarbamate) and chelating variants, with the latter forming stable complexes with transition metals.
Structural Comparison to Related Compounds
| Compound | Structure | Key Difference |
|---|---|---|
| Sodium dimethyldithiocarbamate | (CH₃)₂N–C(=S)–S⁻Na⁺ | Lacks ethylamino side chain |
| Nabam (disodium ethylenebisdithiocarbamate) | Na₂S₂C–N(CH₂)₂N–CS₂⁻ | Polymer-forming bifunctional core |
| Ziram (zinc dimethyldithiocarbamate) | Zn[(S₂CN(CH₃)₂]₂ | Zinc coordination center |
The dimethylaminoethyl group in this compound enhances its nucleophilicity, making it effective in precipitation of heavy metals (e.g., Cu²⁺, Pb²⁺) from wastewater. Its unique structure also facilitates applications in rubber vulcanization and polymer stabilization, where it acts as a radical scavenger.
Properties
IUPAC Name |
sodium;N-[2-(dimethylamino)ethyl]carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S2.Na/c1-7(2)4-3-6-5(8)9;/h3-4H2,1-2H3,(H2,6,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTIFCKGNPYWNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2NaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088499-23-2 | |
| Record name | sodium (2-(dimethylamino)ethyl)carbamodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-(dimethylamino)ethyl)carbamodithioate involves the reaction of N,N-dimethylethylenediamine with carbon disulfide in the presence of sodium hydroxide . The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then isolated and purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: Sodium (2-(dimethylamino)ethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted carbamodithioates.
Scientific Research Applications
Chemical Properties and Reactions
Molecular Formula : C₃H₆NNaS₂
Molar Mass : 136.21 g/mol
pKa : Approximately 5.4
The compound exhibits significant reactivity due to its structure, allowing it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form disulfides and other sulfur-containing compounds.
- Reduction : Can be reduced to yield thiols and other reduced sulfur species.
- Substitution : Involves nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
Sodium dimethyl carbamodithioate is utilized in several scientific research domains:
Organic Chemistry
- Used as a reagent in the synthesis of various organic compounds, particularly thioesters and sulfur-containing compounds. Its unique structure allows for specific interactions in chemical reactions, making it valuable in synthetic pathways.
Biochemistry
- Enzyme Studies : Acts as a probe to investigate enzyme mechanisms and protein-sulfur interactions. It can form covalent bonds with sulfur-containing amino acids, inhibiting enzyme activity and aiding in the understanding of catalytic processes.
- Antimicrobial Research : Demonstrates fungicidal and bactericidal properties, making it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine
- Explored for its potential in developing thixotropic hydrogels for drug delivery systems. Its ability to interact with biological molecules positions it as a candidate for therapeutic applications.
Industrial Applications
Sodium dimethyl carbamodithioate has significant industrial uses:
Rubber Industry
- Serves as a vulcanization accelerator for both synthetic and natural rubbers. It enhances the durability and elasticity of rubber products.
Water Treatment
- Employed as a biocide in water treatment processes to degrade organic pollutants. Its ability to precipitate heavy metals from aqueous solutions is particularly beneficial in environmental remediation efforts.
Agriculture
- Functions as a protective fungicide against various pathogens affecting crops. It is used in leaf spraying, seed treatment, and soil treatment to control diseases like grain smut and seedling blight.
Comparison with Related Compounds
The following table compares sodium dimethyl carbamodithioate with similar dithiocarbamate derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Sodium N,N-dimethyldithiocarbamate | Lacks ethyl linkage | General antimicrobial properties |
| Sodium diethyldithiocarbamate | Two ethyl groups | Enhanced antifungal activity |
| Sodium pyrrolidinedithiocarbamate | Contains pyrrolidine group | Notable anticancer properties |
This comparison highlights the unique reactivity and binding characteristics of sodium dimethyl carbamodithioate compared to other dithiocarbamate derivatives.
Case Studies
- Enzyme Mechanisms : In biochemical research, sodium dimethyl carbamodithioate has been used to elucidate the mechanisms of enzymes involved in redox reactions. Studies have shown that it can effectively inhibit enzyme activity through covalent modification of active site residues.
- Antimicrobial Efficacy : Research demonstrated its effectiveness against fungal pathogens in agricultural settings, leading to its adoption as a protective agent on crops like melons, where tolerance levels were established at 25 ppm.
- Heavy Metal Remediation : A study focused on the compound's ability to precipitate heavy metals from wastewater highlighted its potential utility in environmental cleanup efforts, showcasing its role as an eco-friendly alternative for metal chelation.
Mechanism of Action
The mechanism of action of sodium (2-(dimethylamino)ethyl)carbamodithioate involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. It can also participate in redox reactions, affecting the redox state of cellular components.
Comparison with Similar Compounds
- Sodium N,N-dimethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Sodium pyrrolidinedithiocarbamate
Comparison: Sodium (2-(dimethylamino)ethyl)carbamodithioate is unique in its structure, which includes a dimethylaminoethyl group. This structural feature imparts distinct reactivity and binding properties compared to other dithiocarbamates. For example, sodium N,N-dimethyldithiocarbamate lacks the ethyl linkage, resulting in different chemical behavior and applications.
Biological Activity
Sodium (2-(dimethylamino)ethyl)carbamodithioate, commonly referred to as sodium dimethyl carbamodithioate, is a dithiocarbamate compound with diverse biological applications. It is primarily recognized for its role in enzyme studies, antimicrobial properties, and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₃H₆NNaS₂
- Molar Mass : 136.21 g/mol
- pKa : Approximately 5.4, indicating its dissociated form predominates in neutral pH environments.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can form covalent bonds with sulfur-containing amino acids in enzymes, leading to inhibition of their activity. This is particularly relevant in studies involving redox reactions and protein-sulfur interactions.
- Redox Reactions : It participates in redox processes that can alter the cellular redox state, impacting various metabolic pathways.
- Antimicrobial Activity : The compound has been noted for its fungicidal and bactericidal properties, making it useful in industrial applications such as water treatment and as an additive in paints .
1. Enzyme Mechanisms
Sodium dimethyl carbamodithioate is utilized in biochemical research to probe enzyme mechanisms. It serves as a tool to investigate protein-sulfur interactions and understand the catalytic processes of various enzymes.
2. Antimicrobial Properties
The compound has demonstrated efficacy as an antimicrobial agent against a range of pathogens:
- Fungi : Effective against fungal pathogens in agricultural settings.
- Bacteria : Exhibits bactericidal properties that are leveraged in industrial applications to prevent microbial contamination .
3. Therapeutic Potential
Research has indicated potential therapeutic uses of sodium dimethyl carbamodithioate:
- Cancer Research : Compounds within the dithiocarbamate family have shown anticancer activities. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .
- Heavy Metal Remediation : The compound has been studied for its capacity to precipitate heavy metals from aqueous solutions, demonstrating potential applications in environmental remediation .
Case Studies
Comparison with Related Compounds
This compound can be compared with other dithiocarbamate derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Sodium N,N-dimethyldithiocarbamate | Lacks ethyl linkage | General antimicrobial properties |
| Sodium diethyldithiocarbamate | Two ethyl groups | Enhanced antifungal activity |
| Sodium pyrrolidinedithiocarbamate | Contains pyrrolidine group | Notable anticancer properties |
The unique structure of this compound provides distinct reactivity and binding characteristics compared to these related compounds .
Q & A
Q. How to mitigate biases when using AI tools to predict this compound’s properties?
- Methodological Answer : Train AI models on diverse, peer-reviewed datasets (e.g., Cambridge Structural Database) and validate predictions with experimental data. For quantum mechanical predictions, cross-check with ab initio methods (e.g., MP2 or CCSD(T)). Document model limitations in reproducibility sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
